![molecular formula C21H21ClN2O3S B2876020 2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole CAS No. 321685-27-2](/img/structure/B2876020.png)
2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole
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Description
2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has been found to possess various biochemical and physiological effects.
Scientific Research Applications
Receptor Ligand Studies
- Dopamine D4 Receptor Affinity : A compound was found to exhibit selective high-affinity binding to human dopamine D4 receptors, indicating potential utility in studying neurological disorders and developing treatments targeting the dopaminergic system (Rowley et al., 1997).
- Cannabinoid Receptor Antagonists : Another study highlighted the synthesis and evaluation of pyrazole derivatives as cannabinoid receptor antagonists, which may have applications in treating disorders related to cannabinoid receptor dysregulation (Lan et al., 1999).
Anticancer and Antimicrobial Applications
- Anticancer Agents : Certain 1,3,4-thiadiazole-based compounds demonstrated high cytotoxicity against cancer cell lines, indicating potential as anticancer agents. These compounds were also studied for their selectivity towards cancer cells over normal cells and their mechanism of inducing cell death (El-Masry et al., 2022).
- Antibacterial Activity : The synthesis and biological evaluation of DNA gyrase inhibitors as novel antibacterial agents have been explored, targeting gram-positive bacteria resistant to conventional antibiotics (Tanitame et al., 2005).
Synthesis and Chemical Properties
- Novel Synthesis Methods : Research into the synthesis of novel compounds with therapeutic potential includes developing methods to create structures with specific biological activities, such as antimicrobial and anticancer properties. These studies often involve the modification of existing chemical structures to improve their efficacy or reduce side effects (Nafeesa et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-15-5-11-18(12-6-15)28(25,26)20-21(24-13-3-2-4-14-24)27-19(23-20)16-7-9-17(22)10-8-16/h5-12H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRODAYLSIJDGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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